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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing geometry optimization of

molecular structures using the MOPAC (Molecular Orbital PACkage) software. This document

outlines the theoretical basis, practical implementation, and critical analysis of results, tailored

for professionals in computational chemistry and drug development.

Introduction to Geometry Optimization
Geometry optimization is a computational chemistry technique used to find the most stable

three-dimensional arrangement of atoms in a molecule.[1] This stable arrangement

corresponds to a minimum on the potential energy surface, where the net forces on all atoms

are zero.[1] In drug development, accurate molecular geometries are crucial for understanding

molecular properties, predicting biological activity, and performing further simulations such as

molecular docking.

MOPAC is a widely used semi-empirical quantum mechanics software package that offers a

fast and efficient way to perform geometry optimizations, particularly for large systems where

ab initio methods would be computationally expensive.[2] It utilizes various semi-empirical

Hamiltonians, such as PM7 and AM1, to approximate the Schrödinger equation, allowing for

rapid calculations of molecular properties.[2][3]
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The core of geometry optimization is to locate a stationary point on the potential energy surface

(PES) where the gradient (the first derivative of the energy with respect to all atomic

coordinates) is zero. MOPAC employs robust algorithms to achieve this, with the default and

most recommended being the Baker's Eigenvector Following (EF) method. An alternative, the

Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is also available.

A true energy minimum is characterized by a zero gradient and all positive second derivatives

of the energy (a positive-definite Hessian matrix). This ensures that the found structure is

stable in all degrees of freedom. It is crucial to confirm that the optimized geometry

corresponds to a true minimum by performing a frequency calculation (using the FORCE

keyword), which should yield no imaginary frequencies.

MOPAC Input File Preparation
A MOPAC input file is a simple text file (.mop) that contains the necessary keywords, molecular

geometry, and charge/multiplicity information.

Keyword Line
The first line of the input file specifies the calculation method and other options.

Table 1: Key MOPAC Keywords for Geometry Optimization
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Keyword Description

Hamiltonian

PM7
The default and recommended semi-empirical

method in modern MOPAC versions.

AM1, PM3, MNDO Other available semi-empirical Hamiltonians.

Optimization

EF
Uses the Eigenvector Following algorithm for

geometry optimization (default).

BFGS
Uses the Broyden–Fletcher–Goldfarb–Shanno

algorithm.

GNORM=
Sets the convergence criterion for the gradient

norm to n (e.g., GNORM=0.25).

PRECISE
Tightens the convergence criteria for all

optimization processes by a factor of 100.

GEO-OK
Overrides some safety checks on the initial

geometry.

Other

CHARGE=
Specifies the total charge of the molecule (e.g.,

CHARGE=1 for a cation).

SINGLET, DOUBLET, TRIPLET Specifies the spin multiplicity of the molecule.

BONDS
Requests the printing of the final bond order

matrix.

FORCE
Requests a force calculation to determine

vibrational frequencies after optimization.

Example Keyword Line:

Title and Comment Lines
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The second and third lines are for user-defined titles and comments.

Geometry Specification
The molecular geometry can be specified in several formats:

Internal Coordinates (Z-matrix): Defines atoms in terms of bond lengths, bond angles, and

dihedral angles relative to previously defined atoms. An optimization flag (1) is used to

indicate which parameters should be optimized.

Cartesian Coordinates: Defines each atom by its X, Y, and Z coordinates.

Gaussian Z-matrix format: Can be used with the AIGIN keyword.

Example: Water Molecule in Internal Coordinates

Experimental Protocol: Performing a Geometry
Optimization
This protocol outlines the steps to perform a geometry optimization on a molecule using

MOPAC.

Step 1: Prepare the Input File
Create a new text file with a .mop extension (e.g., molecule.mop).

On the first line, enter the desired keywords. For a standard optimization, PM7 is a good

starting point.

On the second and third lines, add a title and any comments for your reference.

Below the comment line, specify the molecular geometry in either internal or Cartesian

coordinates.

Ensure the charge and multiplicity are correctly specified using the CHARGE and relevant

spin multiplicity keywords if the molecule is not a neutral singlet.

Step 2: Run the MOPAC Calculation
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Open a terminal or command prompt.

Navigate to the directory containing your .mop file.

Execute MOPAC by providing the input file as an argument. The exact command may vary

depending on your installation (e.g., /path/to/mopac/MOPAC2016.exe molecule.mop or

./run_mopac.sh molecule.mop).

Step 3: Analyze the Output Files
MOPAC generates several output files. The most important for geometry optimization are:

.out file: The main output file containing detailed information about the calculation, including

the initial and final geometries, heats of formation, and convergence information.

.arc file (Archive file): A concise summary of the calculation, including the final optimized

geometry and key energetic data. This file is often used for visualization with molecular

modeling software.

Table 2: Key Information in the MOPAC Output File (.out)
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Section Description

Header
Displays the MOPAC version and the keywords

used.

Initial Geometry
Shows the starting geometry as read from the

input file.

SCF Calculation Details of the self-consistent field iterations.

Geometry Optimization

A step-by-step summary of the optimization

process, showing the heat of formation and

gradient norm at each cycle.

Final Geometry
The optimized molecular geometry in both

internal and Cartesian coordinates.

Final Heat of Formation
The calculated heat of formation for the

optimized structure.

Gradient Norm
The final gradient norm, which should be close

to zero for a successful optimization.

Vibrational Frequencies

If FORCE was requested, this section lists the

calculated vibrational frequencies. Imaginary

frequencies (negative values) indicate a saddle

point, not a true minimum.

Visualization and Logical Workflows
General Geometry Optimization Workflow
The following diagram illustrates the general workflow for performing a geometry optimization

with MOPAC.
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General MOPAC Geometry Optimization Workflow

1. Prepare Input File
(.mop)

2. Run MOPAC Calculation

3. Analyze Output Files
(.out, .arc)

Optimization Converged?

Check for Imaginary Frequencies
(if FORCE was used)

Yes

Troubleshoot:
- Adjust initial geometry

- Modify keywords (e.g., PRECISE)
- Use a different optimizer (BFGS)

No

Successful Optimization:
True Minimum Found

No Imaginary Frequencies

Saddle Point Found:
- Distort geometry along imaginary mode

- Re-optimize

Imaginary Frequencies Present

Click to download full resolution via product page

Caption: A flowchart of the MOPAC geometry optimization process.

Input File Structure
This diagram shows the logical structure of a MOPAC input file.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1609853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MOPAC Input File Structure

Line 1: Keywords
(e.g., PM7 CHARGE=0 SINGLET)

Line 2: Title
(User-defined)

Line 3: Comments
(User-defined)

Geometry Specification
(Internal or Cartesian Coordinates)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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